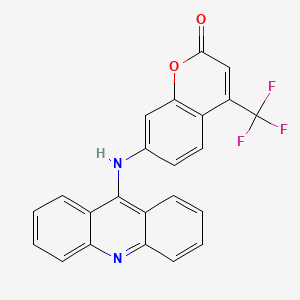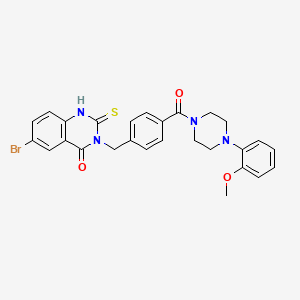![molecular formula C12H14N4O3 B11215221 N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11215221.png)
N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound that features a triazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE typically involves the condensation of 4H-1,2,4-triazole with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE: vs. : Both compounds share similar structural features but may differ in their substituents or functional groups, leading to variations in their chemical and biological properties.
Uniqueness: The presence of the trimethoxyphenyl group in (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE imparts unique electronic and steric properties, making it distinct from other triazole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N4O3 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(E)-N-(1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C12H14N4O3/c1-17-10-5-4-9(11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3/b15-6+ |
InChI Key |
URGWXSWLZSSLHV-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C=NN=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C=NN=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215141.png)

![7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215147.png)

![1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11215150.png)
![9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215158.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215166.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215173.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215183.png)


![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B11215210.png)
![6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215214.png)
![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215219.png)
